4-butyl-2-oxo-2H-chromen-7-yl 2-furoate is a complex organic compound belonging to the class of chromen-2-one derivatives, specifically a furoate ester. This compound exhibits significant potential in various scientific fields, including medicinal chemistry and organic synthesis. The molecular formula for 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate is , and it is characterized by its unique structural features that include a chromenone core and a furan ring.
This compound is classified under the broader category of coumarin derivatives, which are known for their diverse biological activities. Coumarins are often studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. The specific structure of 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate allows it to participate in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves several steps:
These methods may be optimized for yield and scalability in industrial applications.
The molecular structure of 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.27 g/mol |
IUPAC Name | 4-butyl-2-oxo-2H-chromen-7-yl 2-furoate |
InChI | InChI=1S/C15H14O5/c1-3-4-8-16(20)19(17)12(18)14(5)6/h4,8,10,12,14H,3,5H2,1H3 |
InChI Key | XPHAPQDWSYYERN-UHFFFAOYSA-N |
SMILES | CCC(C)C(=O)Oc1cccc(c1=O)c1ccccc1 |
This structure showcases a fused ring system that contributes to its chemical reactivity and biological activity.
4-butyl-2-oxo-2H-chromen-7-yloxy derivatives can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.
The mechanism of action for compounds like 4-butyl-2-oxo-2H-chromen-7-yloxy derivatives often involves:
The physical properties of 4-butyl-2-oxo-2H-chromen-7-yloxy derivatives include:
Property | Value |
---|---|
Appearance | Yellow solid |
Solubility | Soluble in organic solvents (e.g., ethanol, acetone) |
Melting Point | Not specified |
Chemical properties include:
4-butyl-2-oxo-2H-chromen-7-yloxy derivatives have several applications:
CAS No.: 1492-61-1
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8